molecular formula C15H18N2O B2456089 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 39222-65-6

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2456089
CAS No.: 39222-65-6
M. Wt: 242.322
InChI Key: WCVHQFKRNJEWKD-UHFFFAOYSA-N
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Description

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.322. The purity is usually 95%.
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Scientific Research Applications

Novel Polycyclic System Synthesis

  • Researchers have synthesized new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments, introducing a novel fused pentacyclic system (Ukhin et al., 2011).

Development of Derivatives with Potential CNS Activity

  • An efficient synthesis approach was developed to produce new derivatives of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, showing potential biological and pharmacological activities for CNS treatments like anticonvulsant and schizophrenia (Cortés et al., 2007).

Spectral Properties and Pharmaceutical Potential

  • Spectral properties of newly synthesized hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones were investigated, suggesting their potential usefulness in pharmacological applications (Cortéas et al., 2002).

Novel Derivatives with Possible Pharmacological Activity

  • Research led to the creation of novel derivatives of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, indicating their potential for CNS pharmacological activity (Cortéas et al., 2004).

Mass Spectral Fragmentation Study

  • A study on the fragmentation of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives under electron impact revealed key insights into their chemical behavior, which can be crucial for pharmaceutical applications (Arellano et al., 1982).

Fluorescent Chemosensor for Metal Cations

  • The compound was utilized to develop a fluorescent chemosensor for detecting Cd2+ cations, demonstrating its application in analytical chemistry (Tolpygin et al., 2012).

Synthesis and Analgesic Activity

  • A synthesis method was established for 11-substituted derivatives, with one derivative showing moderate analgesic activity, suggesting potential medicinal applications (Matsuo et al., 1985).

Hepatitis C Virus Inhibition

  • This compound's derivatives were identified as potent and selective inhibitors of Hepatitis C Virus replication, marking a significant advance in antiviral research (McGowan et al., 2009).

Catalyst-Free Synthesis Method

  • A catalyst-free synthesis method was developed for these compounds, which could streamline pharmaceutical manufacturing processes (Cherfaoui et al., 2017).

Corrosion Inhibition in Mild Steel

  • Benzodiazepine derivatives were synthesized and proven to be effective corrosion inhibitors for mild steel, indicating their potential in industrial applications (Laabaissi et al., 2021).

Properties

IUPAC Name

9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHQFKRNJEWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC3=CC=CC=C3N2)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the structural characteristics of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives and how are they synthesized?

A: These compounds are characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene ring. A key structural feature is the presence of two methyl groups at the 3 position of the cyclohexene ring. [] The synthesis typically involves a two-step process:

  1. Cyclization: The condensation product undergoes cyclization, often facilitated by acidic conditions, to yield the final this compound derivative. [, ]

Q2: What spectroscopic techniques are used to characterize these compounds?

A2: Researchers utilize a combination of spectroscopic techniques for structural elucidation, including:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and stereochemistry. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the proposed structure. [, ]

Q3: Have any studies investigated the crystal structure of these compounds?

A: Yes, X-ray crystallography has been employed to analyze the three-dimensional structure of some derivatives. For instance, the crystal structure of 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed that the seven-membered diazepine ring adopts a distorted boat conformation, while the cyclohexene ring exhibits a 1,2-diplanar conformation. []

Q4: What are the potential applications of these compounds?

A: While research is ongoing, these compounds have shown potential for biological activity, particularly within the central nervous system. Some derivatives exhibit tranquilizing, muscle relaxant, and antispasmodic effects. [] Further research is being conducted to explore their potential as chemosensors for transition metal cations and other applications. []

Q5: How does the substitution pattern on the benzene rings influence the properties of these compounds?

A: Introducing various substituents at different positions on the benzene rings can significantly impact the compound's pharmacological activity, potency, and selectivity. This structure-activity relationship is crucial for optimizing the desired therapeutic effects. [, ] For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.

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